molecular formula C17H23BrO3 B1327862 Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate CAS No. 898777-00-9

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate

Cat. No.: B1327862
CAS No.: 898777-00-9
M. Wt: 355.3 g/mol
InChI Key: BYJIZWBIRHYFPJ-UHFFFAOYSA-N
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Description

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate is a synthetic organic compound that serves as a versatile building block in research and development. This molecule integrates two key functional groups: an ester and an aryl ketone, which are valuable handles for further chemical transformation. Its structure suggests potential application as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and materials science research. The bromine atom on the aromatic ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds . The keto ester functionality is a common feature in compounds used in heterocyclic synthesis and in the development of agrochemicals and dyestuffs . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in multi-step synthetic routes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)15-11-10-14(18)12-13(15)2/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIZWBIRHYFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645702
Record name Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-00-9
Record name Ethyl 4-bromo-2-methyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic Acid

The most direct approach to prepare the ethyl ester involves the acid-catalyzed esterification of the corresponding carboxylic acid with ethanol. This method is well-documented for related compounds such as Ethyl 8-bromooctanoate and can be adapted for the 4-bromo-2-methylphenyl substituted analogue.

  • Reaction Conditions:

    • Refluxing 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid with excess absolute ethanol.
    • Acid catalyst: Concentrated sulfuric acid, toluenesulfonic acid, or phosphoric acid.
    • Temperature range: 60–85 °C.
    • Reaction time: Typically 3–9 hours depending on scale and catalyst.
  • Workup:

    • Cooling the reaction mixture.
    • Washing with water, saturated sodium bicarbonate, and brine.
    • Drying over anhydrous magnesium sulfate.
    • Removal of solvent under reduced pressure to isolate the ester as a clear oil or liquid.

This method yields the ethyl ester with high efficiency (up to 98% in related systems) and is suitable for both laboratory and industrial scale synthesis.

Multi-Step Synthesis via Substitution and Decarboxylation

An alternative, industrially favorable route involves a three-step process starting from readily available precursors:

  • Substitution Reaction:

    • React 1,6-dibromohexane with diethyl malonate in the presence of a base such as sodium ethoxide.
    • Solvent: Ethanol or other polar aprotic solvents.
    • Temperature: 25–70 °C.
    • This yields diethyl 2-(6-bromohexyl)malonate.
  • Hydrolysis and Decarboxylation:

    • Hydrolyze the diester using bases like calcium hydroxide or sodium hydroxide at 25–50 °C.
    • Followed by thermal decarboxylation at 105–135 °C to produce 8-bromooctanoic acid.
  • Esterification:

    • The 8-bromooctanoic acid is then esterified with absolute ethanol under acid catalysis to yield ethyl 8-bromooctanoate.

This route is advantageous due to the availability of starting materials, fewer side reactions, and suitability for scale-up.

Functionalization of the Aromatic Ring

To introduce the 4-bromo-2-methylphenyl moiety onto the octanoate backbone, Friedel-Crafts acylation or Suzuki cross-coupling reactions are employed:

  • Friedel-Crafts Acylation:

    • Acylation of 4-bromo-2-methylbenzene derivatives with octanoyl chloride or related activated acyl species.
    • Catalysts: Lewis acids such as aluminum chloride.
    • Solvent: Dichloromethane or nitrobenzene.
    • Temperature: 0–50 °C.
  • Suzuki Cross-Coupling:

    • Coupling of 8-oxooctanoate derivatives bearing halides with 4-bromo-2-methylphenyl boronic acids.
    • Catalysts: Palladium complexes.
    • Base: Potassium carbonate or sodium hydroxide.
    • Solvent: Mixtures of water and organic solvents like tetrahydrofuran.
    • Temperature: 50–100 °C.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Esterification 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid + ethanol + H2SO4 60–85 3–9 85–98 Acid-catalyzed reflux
Substitution (Malonate alkylation) 1,6-dibromohexane + diethyl malonate + NaOEt 25–70 8 ~50 Base-catalyzed nucleophilic substitution
Hydrolysis & Decarboxylation Diethyl 2-(6-bromohexyl)malonate + Ca(OH)2 25–50 (hydrolysis), 105–135 (decarboxylation) 2 (hydrolysis), 9 (decarboxylation) 62 Two-step hydrolysis and thermal decarboxylation
Aromatic substitution (Friedel-Crafts or Suzuki) 4-bromo-2-methylphenyl derivatives + acyl chloride or boronic acid + catalyst 0–100 2–12 Variable Depends on method and catalyst

Research Findings and Optimization Notes

  • Catalyst Selection: Sulfuric acid and toluenesulfonic acid are effective for esterification, with toluenesulfonic acid offering milder conditions and fewer side reactions.

  • Temperature Control: Maintaining reflux temperatures within specified ranges prevents decomposition and side reactions, improving yield and purity.

  • Base Choice in Substitution: Sodium ethoxide and potassium tert-butoxide provide efficient substitution in malonate alkylation, with sodium ethoxide preferred for cost and availability.

  • Purification: Post-reaction purification by aqueous washes and drying agents is critical to remove residual acids and bases, ensuring product stability.

  • Industrial Scale-Up: Continuous flow reactors and automated control systems enhance reproducibility and safety, especially for exothermic steps like esterification and decarboxylation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid.

    Reduction: 8-(4-bromo-2-methylphenyl)-8-hydroxyoctanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The bromo-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly influence physicochemical properties and biological activity. Key analogs include:

Compound Name Substituents Molecular Weight Key Applications Reference ID
Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate 4-Bromo, 2-methyl 357.23 g/mol* HDAC inhibitor intermediates -
Ethyl 8-(2-iodophenyl)-8-oxooctanoate 2-Iodo 388.24 g/mol Organic synthesis
Methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate 4-Benzyloxy, amino linkage 389.44 g/mol Antiproliferative agents
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate 3-(4-Methylpiperazinomethyl) 374.52 g/mol Kinase inhibitor synthesis
Ethyl 8-oxo-8-[4-(pyrrolidin-1-ylmethyl)phenyl]octanoate 4-Pyrrolidinomethyl 359.46 g/mol Receptor-targeted probes

Notes:

  • *Calculated molecular weight based on formula C₁₆H₂₁BrO₃.

Ester Group Variations

Replacing the ethyl ester with methyl or modifying the carboxylate chain alters pharmacokinetic properties:

Compound Name Ester Group Key Features Reference ID
This compound Ethyl Enhanced lipophilicity for membrane permeation -
Methyl 8-oxo-8-(phenylamino)octanoate Methyl Reduced steric hindrance for enzymatic hydrolysis
8-(4-Bromophenyl)-8-oxooctanoic acid Carboxylic acid Improved water solubility; used in metal chelation
  • Ethyl esters generally exhibit higher metabolic stability compared to methyl esters in vivo .

Functional Group Modifications

The carbonyl group can be functionalized as an amide or hydroxamic acid, impacting biological activity:

Compound Name Functional Group Applications Reference ID
Ethyl 8-((4-(2-[¹⁸F]fluoroethyl)phenyl)amino)-8-oxooctanoate Amino-linked fluoroethyl Radiolabeled HDAC imaging agents
Methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate Amino-linked phenol Antiproliferative activity
[¹⁸F]-FESAHA (hydroxamic acid derivative) Hydroxamic acid PET radiotracer for HDAC imaging
  • Hydroxamic acid derivatives (e.g., [¹⁸F]-FESAHA) exhibit potent HDAC inhibition due to zinc-binding capacity, while amino-linked analogs are intermediates in antiproliferative drug candidates .

Key Research Findings

  • Biological Activity : Bromine and methyl substituents enhance hydrophobic interactions in enzyme active sites, as seen in HDAC inhibitors .
  • Thermodynamic Stability : Ethyl esters with bulky aryl groups (e.g., 4-bromo-2-methylphenyl) exhibit higher melting points (~100–120°C) compared to iodine-substituted analogs .

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate?

The compound is synthesized via carbodiimide-mediated coupling reactions. A typical procedure involves reacting 8-ethoxy-8-oxooctanoic acid with 2-(4-aminophenyl)ethanol using HOBt and DCC in DMF as coupling agents. After stirring for 12 hours at room temperature, the reaction mixture is concentrated, purified via flash chromatography (10–80% EtOAc/hexanes gradient), and yields ~86% of the product . Key steps include optimizing stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to amine) and ensuring anhydrous conditions to minimize side reactions .

Q. What safety precautions are necessary when handling this compound?

Due to the brominated aromatic ring and potential toxicity, researchers must wear protective gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation. Waste containing bromine must be segregated and disposed of via certified hazardous waste protocols to prevent environmental contamination .

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. Key NMR signals include:

  • 1H-NMR : δ 7.45 ppm (d, aromatic protons), δ 4.11 ppm (q, ethyl ester), δ 2.4–2.3 ppm (m, methylene groups adjacent to carbonyl) .
  • ESI-MS : Observed [M+H]+ at m/z 322, confirming molecular weight .
    Chromatographic purity (>95%) is verified via reversed-phase HPLC with UV detection .

Advanced Research Questions

Q. How can radiolabeling with ¹⁸F be applied to this compound for PET imaging?

Radiolabeling involves substituting a tosylate precursor with ¹⁸F-fluoride in acetonitrile at 90°C, followed by hydroxylamine treatment to form the hydroxamic acid derivative. Purification via HPLC ensures >99% radiochemical purity. Challenges include minimizing decay-related yield losses and optimizing specific activity (e.g., 2.3 GBq/μmole) for in vivo HDAC-targeting studies .

Q. How do crystallographic methods resolve the compound’s molecular conformation?

Single-crystal X-ray diffraction using SHELXL software (via SHELX suite) is employed. Key parameters include refining anisotropic displacement parameters and validating hydrogen bonding networks. SHELXL’s robust handling of twinned data and high-resolution refinement makes it suitable for bromine-containing structures .

Q. What role does the bromine substituent play in biological activity?

The bromine atom enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., HDAC inhibition). Comparative studies with non-brominated analogs show reduced IC₅₀ values (e.g., 0.5 μM vs. 1.2 μM), highlighting its role in improving binding affinity .

Q. How are coupling reaction yields optimized during synthesis?

Yield optimization requires:

  • Strict control of reaction temperature (20–25°C).
  • Use of excess coupling agents (e.g., 1.5 eq. DCC) to drive amide bond formation.
  • Post-reaction quenching with NaHCO₃ to neutralize residual reagents .

Q. What challenges arise in HPLC purification of radiolabeled derivatives?

Key challenges include:

  • Separating unreacted ¹⁸F-fluoride from the product.
  • Achieving baseline resolution of structurally similar intermediates (e.g., ethyl ester vs. hydroxamic acid forms).
  • Minimizing column overloading using C18 stationary phases and isocratic elution with acetonitrile/water .

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